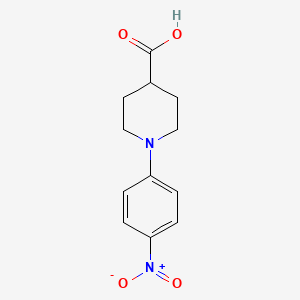

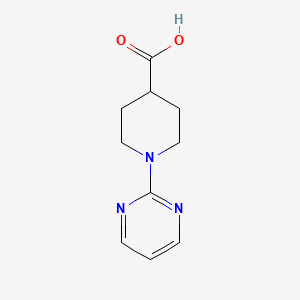

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

概要

説明

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their biological activities. For instance, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids is described, highlighting their potential as competitive ligands for the NMDA receptor . Another paper discusses the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an intermediate for the synthesis of biologically active benzimidazole compounds . These syntheses often involve multi-step reactions and the use of various catalysts and reagents to achieve the desired products.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray diffraction and computational methods such as B3LYP calculations are commonly used to determine the crystal and molecular structures . For example, the crystal structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol has been solved, revealing important hydrogen bonding interactions . These structural analyses provide insights into the conformation and electronic properties of the piperidine derivatives.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of functional groups such as nitro, amino, and carboxylic acid groups. The papers do not provide specific details on the chemical reactions of "1-(4-Nitrophenyl)piperidine-4-carboxylic acid," but they do discuss the formation of salts and complexes with other molecules, which involves hydrogen bonding and other non-covalent interactions . These interactions are important for the stability and solubility of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers describe the use of spectroscopic methods like Raman, FTIR, and NMR to study the complexes formed by piperidine derivatives . These studies can provide information on the hydrogen bonding patterns and the strength of the interactions, which are related to the physical properties of the compounds.

科学的研究の応用

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution of the nitro-group, a reaction relevant to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid and similar compounds. This research provides insights into the reaction mechanisms and kinetics, offering a foundation for synthetic applications in pharmaceuticals and organic materials (Pietra & Vitali, 1972).

Role in Endogenous Carcinogen Formation

Lin's (1986) review highlights the significance of naturally occurring amines and amides, such as 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, as precursors to carcinogenic N-nitroso compounds. This work emphasizes the need for understanding these compounds' biotransformation and their implications in human health, particularly in cancer research (Lin, 1986).

Biomarkers in Tobacco and Cancer Research

Hecht (2002) discusses the measurement of human urinary carcinogen metabolites, including products related to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, for investigating tobacco and cancer. This research underlines the importance of such compounds in developing biomarkers for exposure to carcinogens (Hecht, 2002).

Degradation Processes and Medical Applications

Barchańska et al. (2019) conducted a study on the degradation processes of nitisinone, shedding light on the stability and degradation pathways of related carboxylic acids. This research has implications for understanding the risks and benefits associated with the medical applications of such compounds (Barchańska et al., 2019).

Understanding Biocatalyst Inhibition

Jarboe et al. (2013) review the inhibition of biocatalysts by carboxylic acids, which is relevant for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid and similar structures. This research is crucial for bioengineering and fermentation processes, aiming to increase microbial tolerance and productivity (Jarboe et al., 2013).

Safety And Hazards

特性

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377610 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidine-4-carboxylic acid | |

CAS RN |

223786-53-6 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)

![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)